Bis(1H,1H-heptafluorobutyl)amine

Description

Significance of Highly Fluorinated Amines in Contemporary Chemical Research

The field of organofluorine chemistry, which studies carbon-fluorine bonds, has become a cornerstone of modern chemical research and industry. cymitquimica.com Fluorine's unique properties—namely its high electronegativity and the strength of the carbon-fluorine bond—impart remarkable characteristics to organic molecules. cymitquimica.com The strategic incorporation of fluorine atoms or fluorinated alkyl groups can significantly alter a compound's physical, chemical, and biological properties, including its stability, lipophilicity, and reactivity. cymitquimica.com This has led to widespread applications in critical sectors such as pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.com

Within this domain, highly fluorinated amines represent a particularly valuable class of molecules. The presence of both fluorine and nitrogen atoms in a single molecule creates unique chemical entities with enhanced properties. chemimpex.com These compounds serve as crucial building blocks and intermediates in the synthesis of complex, high-performance materials and specialty chemicals. chemimpex.com For instance, fluorinated amines are integral to the development of specialized surfactants and polymers used in coatings, textiles, and electronics, where chemical resistance and thermal stability are paramount. chemimpex.com Their application extends to the life sciences, where the introduction of fluorinated moieties can improve the metabolic stability and efficacy of drug candidates.

Research Trajectory of Bis(1H,1H-heptafluorobutyl)amine within Organofluorine Chemistry

This compound, a secondary amine featuring two heptafluorobutyl chains, is situated within this significant class of fluorinated compounds. It is identified by the CAS number 356-08-1 and the molecular formula C₈H₅F₁₄N. scbt.com While it is commercially available as a liquid for research and development purposes, specific details regarding its synthesis, comprehensive properties, and direct applications are not extensively documented in publicly available scientific literature. cymitquimica.comscbt.comchemicalbook.com

The compound's primary amine precursor, 1H,1H-Heptafluorobutylamine (CAS 374-99-2), is known to be a versatile building block in the synthesis of fluorinated surfactants and advanced materials. cymitquimica.comchemimpex.com This suggests that this compound likely holds potential as an intermediate in creating more complex fluorinated structures. However, a detailed research trajectory, including specific synthetic methodologies and documented applications in academic or industrial research, remains elusive. The compound is categorized for research use only, indicating its role is likely in exploratory and developmental chemistry rather than as a widely established industrial chemical. scbt.com Further investigation into patents and specialized chemical databases would be necessary to fully map its specific role and history within organofluorine chemistry.

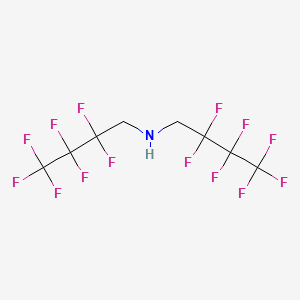

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F14N/c9-3(10,5(13,14)7(17,18)19)1-23-2-4(11,12)6(15,16)8(20,21)22/h23H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFYNWWMCBFWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)NCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F14N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620170 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-08-1 | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1H,1H-heptafluorobutyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Bis(1H,1H-heptafluorobutyl)amine

The final step in creating the target amine often involves the formation of the nitrogen-carbon bonds to establish the secondary amine structure.

A primary and robust method for synthesizing secondary amines like this compound is through the reduction of the corresponding amide, in this case, N-(1H,1H-heptafluorobutyl)heptafluorobutanamide. Lithium aluminum hydride (LiAlH₄), a potent reducing agent, is commonly employed for this transformation. masterorganicchemistry.commasterorganicchemistry.com Unlike less reactive hydrides such as sodium borohydride (B1222165) (NaBH₄), LiAlH₄ is strong enough to reduce amides. ucalgary.ca

The reaction proceeds by converting the amide's carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). ucalgary.ca The general mechanism for the reduction of a secondary amide with LiAlH₄ involves several key steps:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the amide carbonyl group. ucalgary.cajove.com This addition breaks the pi bond of the carbonyl, forming a tetrahedral intermediate where the oxygen atom is coordinated to an aluminum species. ucalgary.ca

Elimination: The tetrahedral intermediate collapses. In amide reductions, the oxygen atom is eliminated as part of a metal alkoxide species, which is a better leaving group than the corresponding nitrogen group. ucalgary.cachemistrysteps.com This step results in the formation of a reactive iminium ion intermediate. ucalgary.cajove.com

Second Hydride Addition: A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final amine product. ucalgary.cajove.com

| Reaction Step | Description | Reagents |

| Amide Formation | Reaction of heptafluorobutyryl chloride with 1H,1H-heptafluorobutylamine | Heptafluorobutyryl chloride, 1H,1H-heptafluorobutylamine, Base |

| Amide Reduction | Reduction of N-(1H,1H-heptafluorobutyl)heptafluorobutanamide to the target amine | Lithium aluminum hydride (LiAlH₄), Ether solvent (e.g., THF, Et₂O) |

| Workup | Neutralization of the reaction mixture | Water |

Beyond amide reduction, other synthetic strategies can be employed to generate dialkylfluoroalkylamines.

Reductive Amination: This one-step method involves reacting an aldehyde or ketone with an amine in the presence of a reducing agent. libretexts.org For the synthesis of this compound, this would entail the reaction of heptafluorobutanal with 1H,1H-heptafluorobutylamine. The reaction forms an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this process include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

Alkylation of Primary Amines: While direct alkylation of ammonia (B1221849) or primary amines with alkyl halides is a fundamental method for amine synthesis, it often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to overalkylation. libretexts.org Achieving selective monoalkylation to produce a secondary amine like this compound can be challenging.

Gabriel Synthesis: This method is a more controlled alternative for producing primary amines and involves the alkylation of a phthalimide (B116566) anion followed by hydrolysis or hydrazinolysis. libretexts.orgyoutube.com While effective for primary amines, it is not a direct route to unsymmetrical secondary amines and is less straightforward for symmetrical secondary amines compared to amide reduction or reductive amination.

Fluoroalkyl Amino Reagents (FARs): Modern synthetic approaches utilize specialized reagents. Alpha-fluoroalkylamines can be prepared by the addition of secondary amines to fluoroalkenes. youtube.com These reagents are versatile and can be used in various transformations. nih.gov

Synthesis of Heptafluorobutyl-Containing Precursors

The successful synthesis of the target amine is critically dependent on the availability and preparation of precursors containing the 1H,1H-heptafluorobutyl moiety.

The key building block for this compound is the 1H,1H-heptafluorobutyl group (CF₃CF₂CF₂CH₂-). This group is typically derived from precursors such as 1H,1H-heptafluorobutanol or heptafluorobutyric acid.

One common industrial route to produce linear perfluoroalkyl alcohols involves the telomerization of tetrafluoroethylene (B6358150) (TFE) with an alcohol, such as methanol, followed by further functional group transformations. These precursors are then used to build more complex molecules. For instance, heptafluorobutyric acid can be converted into heptafluorobutyryl chloride, a highly reactive acyl halide. This acyl chloride can then react with a primary amine, such as 1H,1H-heptafluorobutylamine, to form the N-(1H,1H-heptafluorobutyl)heptafluorobutanamide needed for the reduction pathway described previously.

Alternatively, the nitrile derivative, heptafluorobutyronitrile (B1329307), can serve as a precursor. While the synthesis of the isomeric heptafluoroisobutyronitrile has been detailed from hexafluoropropylene, nih.govresearchgate.net similar principles can be applied. The reduction of a nitrile with LiAlH₄ yields a primary amine. libretexts.org Therefore, heptafluorobutyronitrile can be reduced to 1H,1H-heptafluorobutylamine, a key starting material for several synthetic routes.

| Precursor | Synthetic Utility |

| Heptafluorobutyric Acid | Can be converted to an acyl chloride or ester for amide synthesis. |

| 1H,1H-Heptafluorobutanol | Can be oxidized to an aldehyde for reductive amination or a carboxylic acid. |

| Heptafluorobutyronitrile | Can be reduced to the primary amine, 1H,1H-heptafluorobutylamine. |

Fluoroalkyl alcohols, particularly 1H,1H-heptafluoro-1-butanol, are pivotal intermediates in the synthesis of heptafluorobutyl-containing compounds. sigmaaldrich.com These alcohols serve as versatile starting points for accessing a range of functional groups necessary for amine synthesis.

The primary alcohol group in 1H,1H-heptafluoro-1-butanol (CF₃CF₂CF₂CH₂OH) can be oxidized to form heptafluorobutanal (CF₃CF₂CF₂CHO) using mild oxidizing agents. This aldehyde is a direct precursor for the reductive amination pathway. Further oxidation under stronger conditions yields heptafluorobutyric acid (CF₃CF₂CF₂COOH).

As mentioned, this carboxylic acid can then be activated, for example, by conversion to its acyl chloride (CF₃CF₂CF₂COCl), and subsequently reacted with 1H,1H-heptafluorobutylamine to form the amide precursor for the LiAlH₄ reduction route. The fluoroalkyl alcohol is therefore a cornerstone, providing access to the aldehyde, carboxylic acid, and primary amine (via the nitrile or other routes) required for the various synthetic strategies leading to this compound.

Chemical Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways of Bis(1H,1H-heptafluorobutyl)amine

The fundamental reaction pathways of this compound are expected to be dominated by the strong electron-withdrawing nature of the heptafluorobutyl groups. These pathways likely include reactions involving the amine functionality, though with significantly altered reactivity compared to non-fluorinated analogues.

Key anticipated reaction pathways include:

Reactions as a weak nucleophile: The lone pair of electrons on the nitrogen atom is significantly less available for donation due to the powerful inductive effect of the two C₃F₇CH₂- groups.

N-H bond reactivity: The acidity of the N-H bond is expected to be significantly enhanced compared to typical dialkylamines, facilitating deprotonation by strong bases.

Reactions involving the perfluoroalkyl chains: Under harsh conditions, reactions involving the C-F bonds might be possible, although these bonds are generally very stable.

Reaction Mechanisms Involving the Amine Functionality

The reactivity of the amine group in this compound is a focal point of its chemistry. The interplay between the nitrogen lone pair and the electron-withdrawing perfluoroalkyl chains governs its nucleophilic and basic properties.

Nucleophilic Reactivity Studies

Direct nucleophilic reactivity studies on this compound are not extensively documented. However, based on studies of similar fluorinated amines, its nucleophilicity is expected to be severely diminished. For instance, the nucleophilicity of amines generally decreases with increasing fluorine substitution. This is because the strong electron-withdrawing effect of the fluorine atoms reduces the electron density on the nitrogen, making its lone pair less available to attack electrophilic centers.

In reactions with electrophiles, such as alkyl halides or acyl chlorides, this compound would be a significantly weaker nucleophile than its non-fluorinated counterpart, di-n-butylamine. The reaction rates would be considerably slower, and more forcing conditions (e.g., higher temperatures, stronger electrophiles) would likely be required to achieve substitution.

Illustrative Data on Nucleophilicity of Amines:

| Amine | Relative Nucleophilicity |

| Diethylamine | High |

| Di-n-butylamine | High |

| This compound (Predicted) | Very Low |

| Bis(trifluoromethyl)amine | Extremely Low |

This table is illustrative and intended to show expected trends based on established chemical principles.

Influence of Perfluoroalkyl Chains on Amine Basicity and Reactivity

The perfluoroalkyl chains have a dramatic impact on the basicity of the amine. The strong inductive effect (-I effect) of the fluorine atoms withdraws electron density from the nitrogen atom, making the lone pair less available to accept a proton. Consequently, this compound is expected to be a very weak base, significantly less basic than non-fluorinated dialkylamines. libretexts.orgmasterorganicchemistry.com

The pKa of the conjugate acid of a typical dialkylamine is around 11. For this compound, the pKa of its conjugate acid is predicted to be substantially lower, likely in the single digits or even lower, approaching the acidity of some strong acids. This low basicity means that the amine will only be protonated by very strong acids. nih.govwikipedia.orgmasterorganicchemistry.com

This reduced basicity directly affects its reactivity. For example, its ability to act as a general base catalyst would be severely limited. Furthermore, in reactions where protonation of the amine is a key step, the equilibrium will lie far to the side of the free amine unless a very strong acid is present.

Illustrative pKa Data for Amines:

| Amine | pKa of Conjugate Acid (approximate) |

| Diethylamine | 10.9 |

| Di-n-butylamine | 11.3 |

| This compound (Predicted) | < 5 |

| Bis(trifluoromethyl)amine | -1 (estimated) |

This table is illustrative and intended to show expected trends based on established chemical principles.

Investigations of Secondary Coordination Sphere Effects in Catalysis

While direct investigations into the secondary coordination sphere effects of this compound in catalysis are not reported, its properties suggest potential applications as a ligand in transition metal catalysis. The secondary coordination sphere refers to the ligands and solvent molecules that are not directly bonded to the metal center but can influence its reactivity. researchgate.netmdpi.comconfex.comnih.gov

In a metal complex, the perfluoroalkyl chains of a this compound ligand would create a unique, fluorous microenvironment around the metal center. This can have several effects:

Steric Influence: The bulky heptafluorobutyl groups can create a sterically hindered environment, potentially influencing the selectivity of catalytic reactions by controlling the approach of substrates to the metal center.

Electronic Influence: The electron-withdrawing nature of the ligand would make the metal center more electrophilic, which could enhance its catalytic activity in certain reactions, such as oxidation catalysis.

Solubility and Phase Behavior: The fluorous nature of the ligand can impart unique solubility properties to the catalyst, potentially enabling its use in fluorous biphasic catalysis, a technique that facilitates catalyst recovery and recycling.

Derivatives and Functionalization Strategies

Synthesis of Novel Derivatives of Bis(1H,1H-heptafluorobutyl)amine

The synthesis of new molecules from this compound primarily involves reactions targeting the N-H bond. These transformations allow for the introduction of a wide array of functional groups, fundamentally altering the chemical and physical properties of the parent compound.

N-functionalization of secondary amines is a cornerstone of organic synthesis, typically proceeding via N-acylation and N-alkylation reactions. bath.ac.ukwikipedia.org However, for a substrate like this compound, the reactivity of the amine is substantially reduced. The two heptafluorobutyl groups exert a powerful negative inductive effect, pulling electron density away from the nitrogen atom. libretexts.org This decreased electron density lowers the nucleophilicity and basicity of the amine, making standard functionalization reactions more challenging compared to their non-fluorinated counterparts. researchgate.net

N-Acylation: This reaction involves the attachment of an acyl group (R-C=O) to the nitrogen atom, forming a tertiary amide. Common acylating agents include acyl chlorides and acid anhydrides. researchgate.net For a sterically hindered and electronically deactivated amine like this compound, more reactive acylating agents or the use of catalysts would likely be necessary. nih.govrsc.org For instance, a standard procedure for acylating a secondary amine might involve using acetyl chloride with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. stackexchange.com

N-Alkylation: This process attaches an alkyl group to the nitrogen, converting the secondary amine into a tertiary amine. The classic method involves reaction with an alkyl halide. wikipedia.orgstudymind.co.uk Given the low nucleophilicity of this compound, this reaction would likely require elevated temperatures and highly reactive alkylating agents, such as alkyl triflates, to proceed at a reasonable rate. Alternative methods, such as reductive amination, are generally used for primary and secondary amine synthesis rather than for alkylating an existing secondary amine. lumenlearning.com

The table below summarizes common N-functionalization reactions and the reagents typically employed, with considerations for their application to a highly fluorinated amine.

| Functionalization Type | Reagent Class | Specific Example | Expected Challenge with this compound |

| N-Acylation | Acyl Halide | Acetyl Chloride (CH₃COCl) | Low nucleophilicity requires forcing conditions or strong catalysts. |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Less reactive than acyl halides; catalysis would be essential. | |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Very slow reaction rate expected due to poor nucleophilicity. |

| Alkyl Triflate | Methyl Triflate (CH₃OTf) | More reactive electrophile may improve yields but can be costly. |

This table presents general methodologies; specific application to this compound is not widely documented and would require experimental optimization.

Halogenation of amines can occur at the nitrogen atom to form N-haloamines. For secondary amines, this involves the replacement of the hydrogen on the nitrogen with a halogen, such as chlorine, bromine, or iodine. britannica.com This is typically achieved using reagents like sodium hypochlorite (B82951) (for N-chloroamines) or N-bromosuccinimide (for N-bromoamines). Metal ions can be used to catalyze reactions involving N-haloamines, which often proceed via a free-radical mechanism. cdnsciencepub.com The synthesis of N-halo derivatives of this compound would result in compounds with the structure (C₃F₇CH₂)₂N-X, where X is a halogen.

In a distinct type of reaction, highly fluorinated amines can undergo cleavage when treated with strong Lewis acids like antimony pentafluoride (SbF₅), which can lead to the formation of N-fluoroalkanimines.

It is important to note that the example compound "1,1-Di-H-heptafluorobutyl iodide" cited in the section title appears to be a misnomer for a derivative formed directly from the amine. Its structure does not correspond to a simple halogenation product of this compound.

Coordination Chemistry with Metal Centers

While the coordination chemistry of the secondary amine this compound is not extensively studied, the behavior of its primary amine analogue, 1H,1H-Heptafluorobutyl-1-amine, can be predicted based on the principles of coordination chemistry. This primary amine would act as a ligand, donating its lone pair of electrons to a metal center to form a coordination complex.

1H,1H-Heptafluorobutyl-1-amine (C₃F₇CH₂NH₂) is classified as a monodentate ligand, meaning it binds to a metal ion through a single donor atom—the nitrogen. libretexts.orgpurdue.eduyoutube.com The synthesis of its metal complexes would typically involve reacting the amine with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent.

The characterization of such complexes would rely on a suite of analytical techniques to confirm the structure and bonding.

| Technique | Purpose | Expected Observation for a [M(C₃F₇CH₂NH₂)ₓ]ⁿ⁺ Complex |

| Infrared (IR) Spectroscopy | To confirm coordination | Shift in the N-H stretching and bending frequencies compared to the free ligand. |

| Nuclear Magnetic (NMR) Spectroscopy | To determine structure in solution | Shifts in the ¹H, ¹³C, and ¹⁹F signals of the ligand upon binding to the metal. |

| Single-Crystal X-ray Diffraction | To determine solid-state structure | Provides precise bond lengths, bond angles, and coordination geometry of the complex. |

| Elemental Analysis | To confirm stoichiometry | Verifies the empirical formula of the synthesized complex. |

This table outlines standard characterization methods for hypothetical metal complexes of 1H,1H-Heptafluorobutyl-1-amine.

As a simple primary amine, 1H,1H-Heptafluorobutyl-1-amine would exclusively adopt a monodentate binding mode. purdue.edu The stability of the resulting metal complexes is governed by several factors, including the properties of the metal ion and the ligand. researchgate.netrsc.orgfiveable.me

A critical factor for this ligand is its basicity. The strong electron-withdrawing heptafluorobutyl group significantly reduces the electron density on the nitrogen atom, making it a much weaker Lewis base than non-fluorinated analogues like n-butylamine. libretexts.org According to coordination chemistry principles, ligands that are weaker bases form less stable complexes because their ability to donate electrons to the metal ion is diminished. rsc.org

Therefore, it is expected that metal complexes of 1H,1H-Heptafluorobutyl-1-amine would be significantly less stable than those of corresponding non-fluorinated alkylamines. This lower stability would be reflected in smaller formation constants (Kf). fiveable.melibretexts.org

The stability can also be assessed using the Hard and Soft Acids and Bases (HSAB) principle. biointerfaceresearch.com As an amine, the nitrogen donor is a hard base. It would be expected to form the most stable complexes with hard acid metal ions, such as Cr³⁺, Fe³⁺, Co³⁺, and Al³⁺. libretexts.org

Applications in Advanced Synthesis and Materials Science

Bis(1H,1H-heptafluorobutyl)amine as a Reagent in Organic Synthesis

In the realm of organic chemistry, this compound is valued not as a catalyst but as a potent reagent for introducing fluorinated moieties into organic molecules. This distinction is crucial, as its primary function is to be consumed in a reaction to provide a specific structural unit.

While organocatalysis is a burgeoning field, there is limited evidence to suggest that this compound functions as a catalyst in major organic transformations. Its chemical nature makes it an ideal precursor for fluoroalkylation, but its structure does not lend itself to typical catalytic cycles where the agent is regenerated. The high reactivity of intermediate species derived from N-perfluoroalkylated amines often makes them better suited as stoichiometric reagents rather than catalysts that must remain stable over multiple turnovers. nih.gov

This compound is a member of the class of compounds known as Fluoroalkyl Amino Reagents (FARs). These reagents are instrumental in introducing fluoroalkyl groups into various molecular frameworks, a strategy widely employed in the development of pharmaceuticals and agrochemicals. nih.gov The incorporation of fluorinated chains can dramatically alter a molecule's physical, chemical, and biological properties. nih.gov

The utility of FARs like this compound lies in their ability to act as a source of a fluoroalkyl group. nih.gov This reactivity has been harnessed to develop new synthetic pathways toward complex fluorinated molecules. nih.gov

The synthesis of fluorinated heterocycles is of paramount importance for the life sciences and materials science sectors. nih.gove-bookshelf.de These structural motifs are present in a significant portion of modern drugs and agricultural products. le.ac.uk this compound and related FARs have proven to be powerful tools for creating these valuable compounds. nih.gov

A notable application is in the synthesis of 3,5-bis(fluoroalkyl)-pyrazoles. nih.gov Research has demonstrated that FARs can serve as a source of one fluoroalkyl group, which can then be combined with other fluorinated building blocks to construct the target pyrazole (B372694) ring with high regioselectivity. nih.gov Different synthetic strategies, including those based on fluorinated azines or ketimines, have been developed to efficiently produce these important heterocyclic scaffolds. nih.gov This methodology allows for the creation of previously inaccessible fluorinated pyrazoles under mild conditions. nih.gov The development of such synthetic methods is crucial for expanding the diversity of available fluorinated building blocks for drug discovery and materials research. ekb.eg

Table 1: Synthesis of Fluorinated Heterocycles using FAR-based Strategies

| Target Compound Class | Synthetic Strategy | Precursors | Key Advantage |

|---|---|---|---|

| 3,5-bis(fluoroalkyl)-pyrazoles | Azine-based Route | Fluorinated azines, Hydrazine | Circumvents harsh deprotection steps. nih.gov |

| 3,5-bis(fluoroalkyl)-pyrazoles | Ketimine-based Route | N-benzyl fluoroacetimines, Activated FARs, Hydrazine | Proceeds under mild conditions with high yields. nih.gov |

| Fluorinated Dihydro-oxazines | Fluorocyclization | Unsaturated oximes, Fluoroiodane reagent | Rapid and mild reaction conditions. le.ac.uk |

Integration into Polymeric Systems and Specialty Materials

The influence of this compound extends into materials science, where the heptafluorobutyl group it carries is used to build specialty polymers. These semifluorinated polymers exhibit a unique combination of properties conferred by their fluorine content. rsc.orgresearchgate.net

This compound serves as a key synthetic precursor for monomers like heptafluorobutyl acrylate (B77674). This monomer is a cornerstone for producing semifluorinated polymers, which are materials that contain both fluorinated and non-fluorinated segments. researchgate.netrsc.org The introduction of fluorine imparts desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. rsc.orgresearchgate.net

These fluorinated acrylate monomers are polymerized, often with non-fluorinated comonomers like butyl acrylate, using advanced techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netfluorine1.ru This method allows for the creation of well-defined block copolymers with controlled molecular weights and narrow dispersity. researchgate.netfluorine1.ru The resulting polymers, such as those incorporating poly(heptafluorobutyl acrylate), are used in a variety of high-performance applications, including specialty coatings, hydrophobic surfaces, and advanced composite materials. researchgate.netmdpi.com

Table 2: Properties and Polymerization of Fluorinated Acrylates

| Monomer | Polymerization Method | Resulting Polymer Type | Key Properties of Polymer |

|---|---|---|---|

| Heptafluorobutyl acrylate (HFBA) | Free Radical Copolymerization with PLLA macromonomer | Graft Copolymer | Biodegradable segments introduced to mitigate environmental impact. researchgate.net |

| 2,2,3,4,4,4-Hexafluorobutyl methacrylate (B99206) (HFBMA) | Free Radical Copolymerization with HPA | Random Copolymer (used as chain extender) | Improves water resistance, thermal stability, and corrosion resistance of polyurethanes. mdpi.com |

| Dodecafluoro-heptyl methacrylate (DFHM) | Semi-continuous Seed Emulsion Polymerization | Core-Shell Copolymer | Long fluorinated side-chain migrates to the surface, enhancing surface properties. researchgate.net |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

¹H NMR Analysis for Proton Environments

In the ¹H NMR spectrum of Bis(1H,1H-heptafluorobutyl)amine, the protons on the carbon adjacent to the nitrogen (the α-protons) and the proton on the nitrogen itself (N-H) are of primary interest. The electron-withdrawing effect of the heptafluorobutyl groups is expected to deshield the α-protons, shifting their resonance downfield. The N-H proton signal is often broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- | 3.5 - 4.5 | Triplet of triplets (tt) | ³J(H,F) ≈ 13-15 Hz, ³J(H,H) ≈ 6-8 Hz |

| -NH- | 1.5 - 3.0 | Broad singlet | - |

The methylene (B1212753) protons (-CH₂-) are expected to show a complex splitting pattern due to coupling with both the adjacent fluorine atoms (³J(H,F)) and the N-H proton (³J(H,H)). However, rapid exchange of the N-H proton can sometimes lead to a simpler triplet pattern due to coupling only with the fluorine atoms.

¹⁹F NMR Analysis for Fluorine Environments

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which allows for clear distinction of different fluorine environments. In this compound, three distinct fluorine environments are expected.

Expected ¹⁹F NMR Data:

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -81 | Triplet |

| -CF₂- (next to CF₃) | ~ -126 | Quartet |

| -CF₂- (next to CH₂) | ~ -120 | Triplet |

The terminal trifluoromethyl (-CF₃) group typically appears at the most upfield region. The two difluoromethylene (-CF₂-) groups will have distinct chemical shifts due to their different proximities to the CH₂ and CF₃ groups. The splitting patterns arise from the through-bond coupling between adjacent fluorine nuclei.

¹³C NMR Analysis for Carbon Backbones

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The strong electron-withdrawing effect of the fluorine atoms significantly influences the chemical shifts of the carbon atoms in the heptafluorobutyl chain.

Expected ¹³C NMR Data:

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| -CH₂- | ~ 40 - 50 | Triplet |

| -CF₂- (next to CH₂) | ~ 110 - 120 | Triplet |

| -CF₂- (next to CF₃) | ~ 115 - 125 | Triplet |

| -CF₃ | ~ 118 - 128 | Quartet |

The carbon atoms directly bonded to fluorine exhibit large one-bond coupling constants (¹J(C,F)), which can lead to complex splitting patterns. The signals for the fluorinated carbons are typically observed as triplets or quartets.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. For this compound, the key functional groups are the N-H bond of the secondary amine and the C-F bonds of the fluoroalkyl chains.

Expected IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium, sharp |

| C-H | Stretch | 2850 - 3000 | Medium |

| N-H | Bend | 1550 - 1650 | Variable |

| C-F | Stretch | 1100 - 1300 | Strong, broad |

The N-H stretching vibration of a secondary amine typically appears as a single, sharp peak in the 3300-3500 cm⁻¹ region. The most prominent feature in the IR spectrum is expected to be the very strong and broad absorption band in the 1100-1300 cm⁻¹ region, which is characteristic of the C-F stretching vibrations of the heptafluorobutyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation. For this compound (molar mass: 381.11 g/mol ), the molecular ion peak [M]⁺ should be observable. Due to the presence of one nitrogen atom, the molecular ion will have an odd mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment Ion | Description |

| 381 | [C₈H₅F₁₄N]⁺ | Molecular Ion |

| 362 | [C₈H₄F₁₃N]⁺ | Loss of HF |

| 212 | [C₄H₃F₇N]⁺ | α-cleavage, loss of a C₄H₂F₇ radical |

| 169 | [C₃F₇]⁺ | Heptafluoropropyl cation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

The fragmentation is expected to be dominated by the cleavage of the C-C bonds and the loss of fluorinated fragments. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion. The presence of highly stable perfluoroalkyl fragments, such as [C₃F₇]⁺ and [CF₃]⁺, is also anticipated.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific research findings on the quantum chemical calculations of the electronic structure and reactivity of Bis(1H,1H-heptafluorobutyl)amine were found.

Computational Modeling of Reaction Mechanisms

No specific research findings on the computational modeling of reaction mechanisms involving this compound were found.

Prediction of Molecular Properties and Conformational Analysis

No specific research findings on the prediction of molecular properties and conformational analysis of this compound were found.

Interactions in Biological System Research Contexts

Investigation of Biomolecular Interactions in Proteomics Research Applications

Bis(1H,1H-heptafluorobutyl)amine is a specialty chemical compound that has been noted for its potential applications in the field of proteomics research. scbt.com Proteomics, the large-scale study of proteins, often employs chemical reagents to label, stabilize, or facilitate the analysis of proteins and their interactions by techniques such as mass spectrometry. The introduction of fluorine into molecules can confer specific properties, such as altered hydrophobicity and unique spectroscopic signatures, which can be advantageous in these applications.

Fluorine-containing reagents are utilized in structural proteomics to probe protein conformations, identify binding sites, and understand complex protein networks. researchgate.net The rationale for using fluorinated compounds like this compound in proteomics lies in the unique physicochemical properties imparted by the fluorine atoms. These can include enhanced thermal and chemical stability. researchgate.net While the specific applications and detailed research findings on the biomolecular interactions of this compound in proteomics are not extensively detailed in publicly available literature, its classification as a proteomics research chemical suggests its utility in this area. The incorporation of fluorinated moieties can influence protein structure and interactions, potentially aiding in the elucidation of protein function and networks. nih.govnih.gov

Studies on Protein Binding Affinities with Fluorinated Amines (e.g., human serum albumin binding of related polyfluoroalkyl amines)

A critical aspect of understanding the biological implications of any compound is its interaction with transport proteins in the bloodstream. Human serum albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including drugs and environmental chemicals. mdpi.com The binding of a compound to HSA can significantly affect its distribution, metabolism, and excretion, thereby influencing its biological activity and potential toxicity.

While specific studies on the binding of this compound to HSA are not readily found in the scientific literature, extensive research has been conducted on the interaction of other polyfluoroalkyl substances (PFAS) with this protein. These studies provide a valuable framework for understanding how fluorinated amines, in general, may interact with HSA. The binding of PFAS to HSA is a complex process influenced by factors such as the length of the fluorinated carbon chain and the nature of the functional group. mdpi.com

Research has shown that many PFAS bind to HSA, and this interaction is a key determinant of their pharmacokinetics. nih.gov Techniques such as differential scanning fluorimetry and multi-spectroscopy have been employed to characterize these binding events and determine key parameters like binding constants (Kb) and dissociation constants (Kd). mdpi.comnih.gov For instance, studies have demonstrated that the binding affinity of perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) to HSA generally increases with the length of the fluorinated carbon chain. mdpi.com

The following interactive table summarizes the binding affinities of several representative polyfluoroalkyl substances to Human Serum Albumin, as determined by various research studies.

| Compound Name | Carbon Chain Length | Functional Group | Binding Constant (Kb) (L·mol⁻¹) | Method |

| Perfluorononanoic Acid (PFNA) | C9 | Carboxylic Acid | 7.81 × 10⁶ | Multi-spectroscopy |

| Perfluorooctanoic Acid (PFOA) | C8 | Carboxylic Acid | 2.27 × 10⁵ | Multi-spectroscopy |

| Perfluoroheptanoic Acid (PFHpA) | C7 | Carboxylic Acid | 4.53 × 10³ | Multi-spectroscopy |

| Perfluorooctane Sulfonate (PFOS) | C8 | Sulfonic Acid | - | Differential Scanning Fluorimetry |

| Perfluoro-2,5-dimethyl-3,6-dioxanonanoic Acid (HFPO-TA) | - | Ether/Carboxylic Acid | 3.70 × 10⁶ | Multi-spectroscopy |

| Perfluoro-3,6,9-trioxadecanoic Acid (PFO3DA) | - | Ether/Carboxylic Acid | 1.59 × 10⁵ | Multi-spectroscopy |

| Dodecafluorosuberic Acid (DFSA) | - | Dicarboxylic Acid | 1.52 × 10³ | Multi-spectroscopy |

Data sourced from a 2023 study published in the journal Molecules. mdpi.com A specific binding constant for PFOS was not provided in the same format in the referenced study but it is well-established to bind strongly to HSA.

These studies reveal that both hydrophobic and electrostatic interactions play a significant role in the binding of PFAS to HSA. mdpi.com Molecular docking and dynamics simulations have further elucidated the specific binding sites on the HSA molecule, which often overlap with the binding sites of endogenous molecules like fatty acids. researchgate.net The insights gained from the extensive research on PFAS-HSA interactions provide a foundational understanding for predicting the potential protein binding behavior of other fluorinated compounds, including this compound.

Q & A

Q. How does the electron-withdrawing nature of heptafluorobutyl groups influence the compound’s reactivity in organocatalytic applications?

- Methodological Answer : The strong -I effect of CF3/CF2 groups enhances electrophilicity at the amine center, facilitating nucleophilic additions. For mechanistic studies, employ DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to map charge distribution and transition states. Compare reaction rates with non-fluorinated analogues (e.g., butylamine) under identical conditions (solvent, temperature) to quantify electronic effects .

Q. What are the stability profiles of this compound under extreme pH or thermal conditions, and how can decomposition pathways be monitored?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 150°C in sealed ampules and analyze via TGA-DSC for decomposition thresholds (>200°C typical for fluorinated amines).

- pH Stability : Incubate in buffers (pH 1–13) and track degradation via LC-MS. Major products include fluorinated alcohols (e.g., 1H,1H-heptafluorobutanol) and ammonia, identified by m/z 177.1 [M-H]⁻ and 17.03 g/mol, respectively .

Q. How does this compound interact with transition metals, and what coordination geometries are observed?

- Methodological Answer : The amine acts as a bidentate ligand, coordinating via lone pairs on nitrogen. For structural analysis, synthesize Ru(II) or Pd(II) complexes (e.g., [Ru(phen)2(amine)]²+) and characterize via X-ray crystallography. Bond lengths (N–Metal: ~2.05 Å) and angles (N–Metal–N: ~80°) confirm octahedral geometry. Compare stability constants (log K) with non-fluorinated ligands using potentiometric titrations .

Methodological Considerations

- Data Contradictions : Discrepancies in reported yields (e.g., 70–90%) may arise from solvent purity or catalyst traces. Replicate experiments with rigorously dried reagents and quantify impurities via GC-MS .

- Experimental Design : For kinetic studies, use stopped-flow UV-Vis spectroscopy to monitor rapid ligand-exchange reactions (time resolution <1 ms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.